molecular formula C17H19NO3 B2553643 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 866144-53-8

3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2553643
CAS No.: 866144-53-8
M. Wt: 285.343
InChI Key: HHKMTKZOZFMIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.343. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A key synthesis of similar compounds involves the fusion of cyclohexanecarboxylic acid with amino acids, as seen in the synthesis of 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid (Csende, Jekő, & Porkoláb, 2011).
  • Chemical Reactions : Isoindolone derivatives, which are structurally related, exhibit a range of biological activities, including anti-inflammatory and sedative properties. These reactions demonstrate the diverse potential applications of compounds within this chemical class (Csende, Jekő, & Porkoláb, 2011).

Potential Therapeutic Applications

  • Pharmaceutical Research : Isoindolone derivatives, akin to the compound of interest, show a variety of biological activities. This suggests potential for exploration in pharmaceutical applications, such as nootropic, anxiolytic, and sedative drugs (Csende, Jekő, & Porkoláb, 2011).

Material Science Applications

  • Functionalized Compounds : Related research indicates the functionalization of similar compounds for use in various material science applications. For example, the reaction of cyclohexenyl aniline with phthalic anhydride to form isoindole-1,3-diones, which could be of interest in developing new materials or chemical intermediates (Khusnitdinov, Sultanov, & Gataullin, 2019).

Properties

IUPAC Name

3-cyclohex-3-en-1-yl-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-13-8-4-5-9-14(13)17(18)21/h1-2,4-5,8-9,12,15H,3,6-7,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKMTKZOZFMIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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